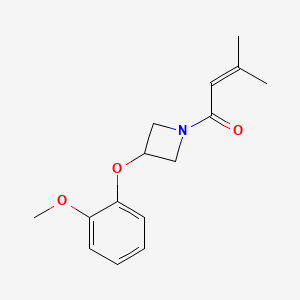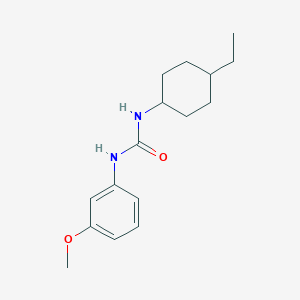
N-(3-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as MPMU, is a synthetic compound that has been widely studied for its potential applications in various fields of science. This compound belongs to the class of urea derivatives, which are known to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of N-(3-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using N-(3-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments is its potent biological activity. This compound has been shown to exhibit significant anticancer and anti-inflammatory activity, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route of this compound to minimize any potential toxicity.
将来の方向性
There are several future directions for research on N-(3-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea. One potential direction is to investigate its potential use in combination with other anticancer or anti-inflammatory agents to enhance its biological activity. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential use in other fields of science.
合成法
The synthesis of N-(3-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea involves the reaction of 3-methoxyaniline and 5-methyl-2-pyridinecarboxylic acid with the use of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
N-(3-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also been investigated for its potential use as an anti-inflammatory agent. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-6-7-13(15-9-10)17-14(18)16-11-4-3-5-12(8-11)19-2/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSIMXMSVVZLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-[3-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)phenyl]glycinate](/img/structure/B5426699.png)
![N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5426714.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5426721.png)
![2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}-N-(pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B5426723.png)

![1-acetyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepane](/img/structure/B5426738.png)
![4-{[(3-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5426745.png)
![5-{5-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5426746.png)
![N'-(spiro[2.3]hex-1-ylcarbonyl)-4-biphenylcarbohydrazide](/img/structure/B5426752.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[2-(3-pyridinyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B5426754.png)


![4-[(2-methoxyethoxy)acetyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5426780.png)
![3-{[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]methyl}-5-methyl-1H-indole-2-carboxylic acid](/img/structure/B5426793.png)